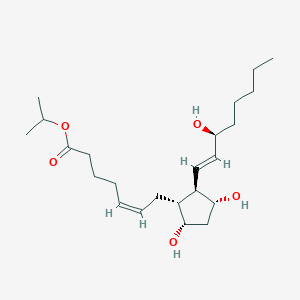

Pgf2alpha isopropyl ester

描述

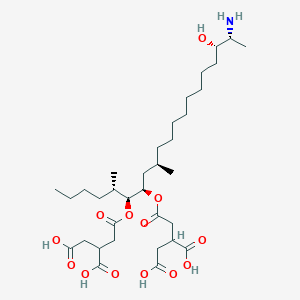

Pgf2alpha isopropyl ester, also known as dinoprostone isopropyl ester, has played a significant role in the development of drugs for treating glaucoma. It is a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .

Synthesis Analysis

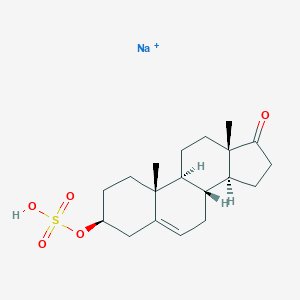

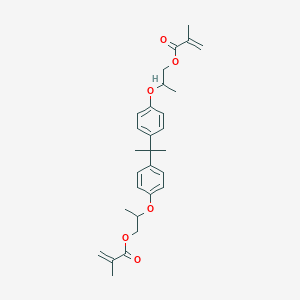

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability and reduce the side effects . Several esters of PGF 2α were synthesized and tested for IOP-reducing effect and side effects .Molecular Structure Analysis

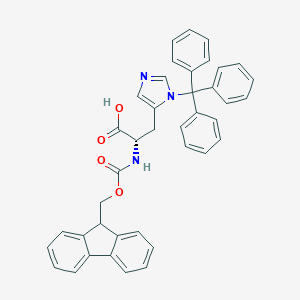

17-phenyl trinor PGF2alpha isopropyl ester contains total 70 bond(s); 32 non-H bond(s), 9 multiple bond(s), 13 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

In animal experiments, it has been shown that PGF 2α -IE induces albumin leakage in the iris and the ciliary body of monkeys at a dose of 1μ g .Physical And Chemical Properties Analysis

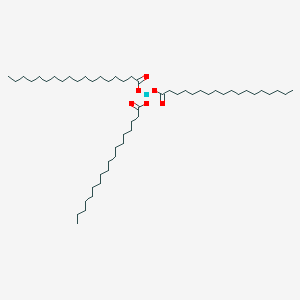

The exact mass of Pgf2alpha isopropyl ester is 396.287575 and its formula is C 23 H 40 O 5 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .科学研究应用

Biomarker of Oxidative Stress

Pgf2alpha isopropyl ester, specifically 8-iso-Prostaglandin F2alpha (8-iso-PGF2alpha), is extensively studied as a biomarker of oxidative stress. Chu et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for 8-iso-PGF2alpha to assess oxidative stress in vivo, finding it significantly higher in aged rats compared to younger ones, suggesting enhanced oxidative stress with age (Chu et al., 2009). Nourooz-Zadeh et al. (2005) also found urinary 8-epi-PGF2alpha and its metabolites useful as biomarkers of total body oxidative stress (Nourooz-Zadeh et al., 2005).

Vascular and Pulmonary Effects

Belik et al. (2003) investigated the effects of 8-iso-PGF2alpha on the pulmonary arterial muscle and endothelium in newborn rats, finding it induced contraction of pulmonary arteries in early postnatal periods, potentially contributing to high pulmonary vascular resistance in newborns (Belik et al., 2003). Thieme et al. (2006) studied the effects of prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility, finding that FP receptor agonists operated by direct interaction with endothelin-1-induced contractility of trabecular meshwork, which could have implications for intraocular pressure regulation in glaucoma (Thieme et al., 2006).

Ocular Hypotensive Effects

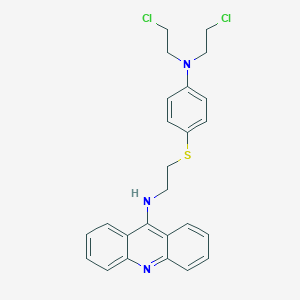

Hellberg et al. (2001) highlighted travoprost, an isopropyl ester prodrug of a high affinity FP prostaglandin receptor agonist, for its potential in treating ocular hypertension, noting its effective reduction in intraocular pressure with fewer side effects compared to PGF2alpha isopropyl ester (Hellberg et al., 2001).

Connective Tissue and Cell Modulation

Stuhr et al. (2003) examined the effects of prostaglandin E1 isopropyl ester and PGF2alpha on fluid pressure in human dermal fibroblast aggregates, finding that these substances modulated fluid pressure, which could have implications for understanding the role of fibroblasts in controlling interstitial fluid pressure (Stuhr et al., 2003).

Cellular Signaling and Gene Expression

Chen et al. (2001) explored the role of PGF2alpha in cellular signaling in bovine luteal cells. They discovered that PGF2alpha initiates a protein kinase C-dependent extracellular signal-regulated kinase pathway, influencing the expression of c-fos and c-jun mRNA, key components in cell signaling and gene expression (Chen et al., 2001).

Novel Prostaglandin Analogues

Klimko et al. (2004) synthesized a new series of 15-fluoro prostaglandins, exhibiting potential as topical ocular hypotensives with minimal side effects and effective intraocular pressure-lowering properties (Klimko et al., 2004).

安全和危害

未来方向

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pgf2alpha isopropyl ester | |

CAS RN |

53764-90-2 | |

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

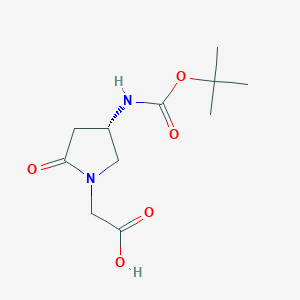

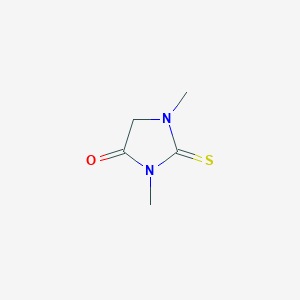

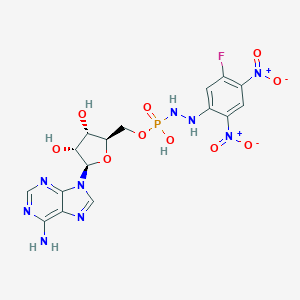

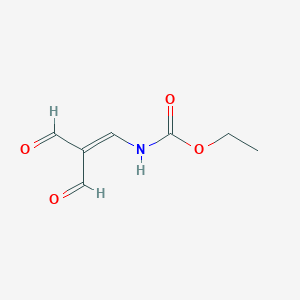

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)